Ethanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-
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Overview
Description
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is a chemical compound with the molecular formula C7H18N2S2 It is known for its unique structure, which includes two ethanamine groups connected by a butylpentylidene bridge through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of ethanamine with a butylpentylidene precursor in the presence of sulfur. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Ensuring high purity of ethanamine and butylpentylidene precursors.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or amines.
Substitution: Undergoes nucleophilic substitution reactions, especially at the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like water, ethanol, or acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with molecular targets through its sulfur and amine groups. These interactions can lead to:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Redox Reactions: Participating in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2,2’-((1-methylethylidene)bis(thio))bis-: Similar structure but with a methylethylidene bridge.
Ethanamine, 2,2’-((1-propylpropylidene)bis(thio))bis-: Similar structure but with a propylpropylidene bridge.
Uniqueness
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is unique due to its specific butylpentylidene bridge, which imparts distinct chemical and physical properties
Properties
CAS No. |
91485-92-6 |
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Molecular Formula |
C13H30N2S2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-[5-(2-aminoethylsulfanyl)nonan-5-ylsulfanyl]ethanamine |
InChI |
InChI=1S/C13H30N2S2/c1-3-5-7-13(8-6-4-2,16-11-9-14)17-12-10-15/h3-12,14-15H2,1-2H3 |
InChI Key |
UUPDRZUHGHADQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(SCCN)SCCN |
Origin of Product |
United States |
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